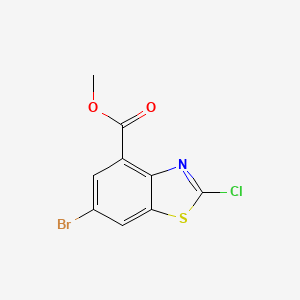

6-Bromo-2-chlorobenzothiazole-4-carboxylic acid methyl ester

Beschreibung

Eigenschaften

IUPAC Name |

methyl 6-bromo-2-chloro-1,3-benzothiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO2S/c1-14-8(13)5-2-4(10)3-6-7(5)12-9(11)15-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOKUPPASJEAQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)Br)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901229149 | |

| Record name | Methyl 6-bromo-2-chloro-4-benzothiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901229149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190320-78-5 | |

| Record name | Methyl 6-bromo-2-chloro-4-benzothiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-bromo-2-chloro-4-benzothiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901229149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

6-Bromo-2-chlorobenzothiazole-4-carboxylic acid methyl ester is a compound belonging to the class of benzothiazole derivatives, recognized for their diverse biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly in the development of anti-inflammatory and antibacterial agents. The unique structural features of this compound, including the presence of halogen substitutions and a carboxylic acid methyl ester group, contribute to its biological properties.

Chemical Structure and Properties

- Molecular Formula : C8H6BrClN2O2S

- Molecular Weight : 306.56 g/mol

- Chemical Structure : The compound features a benzothiazole ring with bromine and chlorine substitutions, alongside a carboxylic acid methyl ester group.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Studies have shown that it can inhibit the growth of various bacterial strains, which positions it as a potential candidate for antibiotic development. The mechanism of action is believed to involve interference with bacterial enzyme functions, although specific pathways remain under investigation.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in preliminary studies. It is thought to modulate inflammatory pathways by interacting with key biological targets, potentially reducing inflammation in various disease contexts. Further research is needed to elucidate the specific mechanisms involved.

Interaction Studies

Interaction studies reveal that this compound can bind to proteins and nucleic acids, influencing cellular processes. Such interactions may account for its observed biological activities and therapeutic potential.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the distinct properties of this compound relative to other benzothiazole derivatives:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Benzothiazole | C7H5NS | Lacks halogen substitutions; simpler structure |

| 2-Aminobenzothiazole | C7H6N2S | Contains an amino group at the 2-position |

| 6-Chlorobenzothiazole-4-carboxylic acid methyl ester | C8H6ClN2O2S | Chlorine instead of bromine at the 6-position |

| 5-Bromo-2-chloro-benzothiazole | C7H5BrClN | Different substitution pattern on the benzothiazole ring |

This table illustrates how the specific substitution pattern in this compound imparts unique chemical and biological properties that differentiate it from its analogs.

Study on Antibacterial Activity

In a study assessing the antibacterial efficacy of various benzothiazole derivatives, this compound was found to exhibit notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that this compound could serve as a lead structure for developing new antibiotics targeting resistant bacterial strains.

Anti-inflammatory Mechanism Investigation

Another study focused on exploring the anti-inflammatory mechanisms of this compound. It was observed that treatment with this compound reduced pro-inflammatory cytokine levels in vitro, suggesting its potential utility in managing inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Halogenated Benzoic Acid Derivatives

4-Bromo-2-chloro-6-methylbenzoic acid () shares halogen substituents (Br, Cl) but lacks the benzothiazole ring and ester group.

- The methyl ester group enhances lipophilicity, improving membrane permeability relative to the free carboxylic acid in 4-bromo-2-chloro-6-methylbenzoic acid .

Halogenated Benzimidazole Derivatives

Benzimidazole derivatives (e.g., 5-chloro, 6-bromo analogs) () feature a fused benzene-imidazole ring system.

- Key Differences :

- The benzothiazole ring in the target compound replaces the imidazole’s nitrogen with sulfur, altering electronic properties (e.g., electron-withdrawing effects) and redox stability.

- The ester group in the target compound may confer metabolic stability compared to free amines or hydroxyl groups in benzimidazoles .

Comparison with Functional Group Analogs

Methyl Ester-Containing Compounds

Sandaracopimaric acid methyl ester () and communic acid methyl esters () are diterpene-derived esters.

- Key Differences :

- The target compound’s aromatic ester (benzothiazole backbone) exhibits rigidity and planar geometry, contrasting with the flexible aliphatic chains of diterpene esters.

- Aromatic esters are less volatile than aliphatic esters, impacting gas chromatography (GC) retention times and mass spectrometry (MS) fragmentation patterns (e.g., distinct molecular ion peaks vs. aliphatic ester fragmentation) .

2-Oxobutyric acid methyl ester () is an aliphatic α-keto ester.

- Key Differences :

Application-Based Comparison

Analytical Chemistry

Methyl esters of fatty acids (e.g., palmitic acid methyl ester, ) and aliphatic esters (e.g., nonanedioic acid dimethyl ester, ) are routinely analyzed via GC-MS.

- Key Differences :

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Halogen Substituents | Functional Group | Key Applications |

|---|---|---|---|---|

| Target Compound | Benzothiazole | 6-Br, 2-Cl | Methyl ester | Enzyme inhibition |

| 4-Bromo-2-chloro-6-methylbenzoic acid | Benzoic acid | 4-Br, 2-Cl | Carboxylic acid | Organic synthesis |

| Benzimidazole derivatives | Benzimidazole | Variable | Variable | Antifungal/antiviral |

| Sandaracopimaric acid methyl ester | Diterpene | None | Methyl ester | Natural product research |

Table 2: Physicochemical Properties (Inferred)

| Compound | LogP (Estimated) | Solubility (Polar Solvents) | Stability |

|---|---|---|---|

| Target Compound | ~3.5 | Moderate (DMSO, DCM) | High (aromatic core) |

| 4-Bromo-2-chloro-6-methylbenzoic acid | ~2.8 | Low (requires base) | Moderate |

| 2-Oxobutyric acid methyl ester | ~1.2 | High | Low (α-keto reactivity) |

Vorbereitungsmethoden

Starting Materials and Reagents

| Component | Role | Typical Amounts/Conditions |

|---|---|---|

| Methyl 2-amino-5-chlorobenzoate | Starting aromatic amine ester | 1 equivalent |

| Potassium thiocyanate (KSCN) | Thiocyanate source | 4 equivalents |

| Bromine (Br2) | Halogenating agent | 2 equivalents |

| Glacial acetic acid | Solvent and acid catalyst | Sufficient to dissolve reactants |

| Ammonia solution (25%) | Neutralizing agent | To basify reaction mixture to pH ~8 |

Stepwise Procedure

Dissolution and Pre-reaction: Methyl 2-amino-5-chlorobenzoate and potassium thiocyanate are dissolved in glacial acetic acid and stirred at room temperature for approximately 45 minutes.

Cooling and Bromine Addition: The reaction mixture is cooled to around 10 °C, and bromine dissolved in acetic acid is added dropwise to initiate thiocyanation and cyclization.

Cyclization Reaction: The mixture is stirred at room temperature overnight, allowing the formation of the benzothiazole ring with simultaneous bromination at the 6-position.

Neutralization and Isolation: The reaction is quenched on ice, and the mixture is basified using 25% ammonia solution to pH 8, precipitating the product, which is then isolated by filtration.

Purification: The crude product is purified by recrystallization or chromatography as necessary to yield pure this compound.

Reaction Mechanism Insights

- The bromine reacts with potassium thiocyanate to form thiocyanogen (SCN)2, a pseudohalogen species that facilitates electrophilic thiocyanation of the aromatic amine.

- The thiocyanate group attaches to the aromatic ring, followed by intramolecular cyclization to form the benzothiazole heterocycle.

- Bromination occurs selectively at the 6-position due to directing effects of substituents and reaction conditions.

- The methyl ester remains intact throughout the reaction, providing the methyl ester functionality in the final product.

Optimization and Variations

- Protecting Groups: Hydroxyl or amino groups on the aromatic ring can be protected using tert-butyldimethylsilyl (TBDMS) groups to improve regioselectivity and yield during cyclization.

- Reagent Equivalents: Adjusting the equivalents of potassium thiocyanate and bromine (e.g., halving the amounts) can optimize yield and reduce side reactions.

- Base for Neutralization: Using ammonia solution for basification is preferred over sodium bicarbonate to avoid incomplete reactions or impurities.

- Temperature Control: Cooling during bromine addition minimizes side reactions and improves product purity.

Comparative Data Table of Key Reaction Parameters

| Parameter | Typical Condition | Effect on Yield/Purity |

|---|---|---|

| Potassium thiocyanate equiv | 4 equivalents (can be reduced) | Higher equiv improves conversion but may increase side products |

| Bromine equiv | 2 equivalents | Essential for thiocyanogen formation and bromination |

| Solvent | Glacial acetic acid | Provides acidic medium for cyclization |

| Temperature during Br2 addition | 10 °C | Controls reaction rate and selectivity |

| Neutralizing agent | 25% NH3 solution | Efficient precipitation and isolation |

| Reaction time | Overnight (12-15 hours) | Ensures complete cyclization and substitution |

Research Findings and Yields

- The described method typically affords yields ranging from moderate to good (35–95%) depending on substrate purity and reaction scale.

- Analytical techniques such as HPLC-MS and NMR confirm the formation of the benzothiazole ring and substitution pattern.

- The reaction proceeds cleanly with minimal by-products when optimized conditions are applied.

- The method is scalable and adaptable for synthesizing related benzothiazole derivatives with varied substituents.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 6-bromo-2-chlorobenzothiazole-4-carboxylic acid methyl ester, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves sequential functionalization of the benzothiazole core. Bromination and chlorination steps require careful control of stoichiometry and temperature. For bromination, use bromine or N-bromosuccinimide (NBS) in acetic acid at 60–80°C, followed by chlorination with SOCl₂ or PCl₅ under anhydrous conditions . Methyl esterification of the carboxylic acid group is achieved via Fisher esterification (H₂SO₄ catalyst, methanol reflux) or via coupling agents like DCC/DMAP. Optimization involves monitoring by TLC or HPLC to minimize side reactions (e.g., over-bromination).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- HPLC/GC : For purity assessment (>97% by area normalization) .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C6, chlorine at C2). Key signals include downfield shifts for Br/Cl-substituted carbons and ester carbonyl (~165–170 ppm in ¹³C NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 306.93 for C₉H₆BrClNO₂S) .

Q. What solvents and storage conditions are recommended for this compound?

- Methodology : The compound is stable in anhydrous DMSO or dichloromethane at –20°C for long-term storage. Avoid protic solvents (e.g., water, methanol) to prevent ester hydrolysis. For short-term use, store at 0–6°C under inert gas (Ar/N₂) .

Advanced Research Questions

Q. How does the electronic environment of the benzothiazole ring influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The bromine atom at C6 acts as a superior leaving group compared to chlorine at C2 due to its lower electronegativity and larger atomic radius. For Suzuki couplings, use Pd(PPh₃)₄ with aryl boronic acids in THF/water (3:1) at 80°C. The ester group at C4 can sterically hinder ortho-substitution but enhances electron-withdrawing effects, accelerating transmetallation .

Q. What strategies can resolve contradictory bioactivity data between in vitro and in vivo studies?

- Methodology :

- Metabolic Stability : Assess hepatic microsomal stability (e.g., using rat liver microsomes) to identify rapid ester hydrolysis, which may reduce in vivo efficacy .

- Solubility Optimization : Use co-solvents (e.g., cyclodextrins) or prodrug modifications to improve bioavailability .

- Target Engagement Studies : Employ isotopic labeling (e.g., ¹⁴C-tagged compound) to confirm target binding in vivo .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodology :

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase) to map hydrophobic interactions between the bromine/chlorine substituents and active-site residues.

- QSAR Analysis : Correlate substituent electronegativity (Cl vs. Br) with IC₅₀ values to guide structural optimization .

Q. What are the challenges in achieving regioselective substitution on the benzothiazole ring?

- Methodology : The C2 chlorine directs electrophilic substitution to C6 due to its ortho/para-directing nature. For further derivatization (e.g., nitration), use HNO₃/H₂SO₄ at 0°C to favor C5 substitution. Steric effects from the methyl ester at C4 can block C7 reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.